6-Bromo-9-tetrahydro-2-thienyl-9H-purine

Purine nucleoside phosphorylase Enzyme inhibition Structure-activity relationship

Purine nucleoside phosphorylase (PNP) studies are confounded by substrate phosphorolysis and hydrolytic instability of ribosyl analogs. This 6-bromo-9-(tetrahydro-2-thienyl)-9H-purine offers a metabolically stable alternative. - **Non-hydrolyzable N9 thioether linkage**: Resists PNP-mediated cleavage; enables unambiguous active-site mapping. - **C6 bromine handle**: Enhanced reactivity for Suzuki/Sonogashira cross-couplings; reduces catalyst loading in SAR arrays. - **Intrinsic 79Br/81Br isotopic tag**: Tracks compound distribution via LC-MS/MS without custom labeling. Ideal for structural biology, medicinal chemistry libraries, and purine salvage pathway controls.

Molecular Formula C9H9BrN4S
Molecular Weight 285.17 g/mol
CAS No. 92971-26-1
Cat. No. B11842738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-9-tetrahydro-2-thienyl-9H-purine
CAS92971-26-1
Molecular FormulaC9H9BrN4S
Molecular Weight285.17 g/mol
Structural Identifiers
SMILESC1CC(SC1)N2C=NC3=C2N=CN=C3Br
InChIInChI=1S/C9H9BrN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2
InChIKeyFYQGDZGZVQOESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-9-tetrahydro-2-thienyl-9H-purine: Structural Overview


6-Bromo-9-tetrahydro-2-thienyl-9H-purine is a synthetic heterocyclic purine derivative featuring a bromine atom at the C6 position and a saturated tetrahydro-2-thienyl group at the N9 position, distinguishing it from conventional nucleoside analogs that employ ribose sugar moieties [1]. This unique N9 modification creates a non-hydrolyzable thioether linkage that confers metabolic stability advantages over glycosidic bond-containing nucleosides, making it a specialized tool compound for probing purine nucleoside phosphorylase (PNP) active-site topology and for structure-activity relationship (SAR) studies targeting the purine-binding pocket [2].

PNP active-site probing with non-cleavable purine ligand
Diversification via C6 cross-coupling (Suzuki, Sonogashira)
Metabolic stability control in PNP-containing assay systems

Why Generic 6-Halo-9-alkylpurines Cannot Substitute


The N9 substituent in purine-based PNP inhibitors is a critical determinant of both binding affinity and metabolic stability. While 6-halo-9-methylpurines or 6-halo-9-riboside nucleosides can serve as general purine mimetics, the saturated tetrahydrothienyl ring in 6-bromo-9-tetrahydro-2-thienyl-9H-purine introduces a conformationally semi-rigid, sulfur-containing heterocycle that cannot be replicated by simple alkyl or furanosyl substituents [1]. In silico docking studies with homologous PNP enzymes suggest that the thiolane ring may engage in favorable van der Waals contacts within a hydrophobic sub-pocket adjacent to the active site, an interaction that is absent with linear or smaller cyclic N9 substituents [2]. This fundamental structural difference means that potency, selectivity across PNP orthologs (e.g., human vs. protozoal), and metabolic half-life cannot be extrapolated from data obtained with 6-chloro-9-methylpurine or related analogs.

N9 substituent Tetrahydrothienyl ring provides unique hydrophobic sub-pocket contacts not present in 9-methyl or 9-ribosyl analogs; binding affinity and selectivity may shift.
Metabolic linkage Thioether N9–C linkage resists phosphorolysis; riboside and deoxyriboside analogs undergo rapid enzymatic cleavage, altering effective concentration.
C6 leaving group Bromine enables faster cross-coupling than chlorine; 6-chloro analog requires longer reaction times and higher catalyst loading for comparable conversion.

Quantitative Evidence Guide for Procurement Decisions


PNP Inhibitory Activity vs. 6-Chloro-9-riboside

Since direct PNP inhibition data for 6-bromo-9-tetrahydro-2-thienyl-9H-purine are not publicly available in peer-reviewed literature, the expected inhibitory profile is extrapolated from a structurally close analog. A related 9-substituted 6-halo purine (CHEMBL2021376 / BindingDB BDBM50404028) demonstrated a Ki of 7,000 nM against human erythrocyte PNP, confirming that the purine scaffold with a bulky non-ribose N9 substituent can engage the active site, albeit with attenuated potency compared to natural nucleoside substrates [1]. Separately, 2,5-diaminothiazolo[5,4-d]pyrimidin-7(6H)-one, a thioisostere of 8-aminoguanine, showed an IC50 of 1,550 nM against human PNP, providing a benchmark for heterocycle-fused purine mimetics [2]. These data points establish that the target compound, by virtue of its bromine leaving group and tetrahydrothienyl motif, occupies a unique position in the SAR landscape: it is predicted to exhibit PNP binding affinity in the low micromolar range while avoiding the rapid phosphorolytic cleavage that limits the utility of 6-bromo-9-riboside purine substrates.

PNP inhibition SAR
Class-level
Predicted low micromolar binding; non-cleavable scaffold
Analog Ki 7,000 nM; thioisostere IC50 1,550 nM (human PNP)
Class-level SAR context; direct PNP data unavailable for this compound.
Extrapolated from related 9-substituted purines; verify with recombinant enzyme.
Purine nucleoside phosphorylase Enzyme inhibition Structure-activity relationship

Metabolic Stability: Non-Glycosidic vs. Ribose-Containing Purines

Natural purine nucleosides such as inosine and guanosine are rapidly cleaved by PNP via phosphorolysis of the N9-C1' glycosidic bond, with kcat/Km values exceeding 10^5 M^-1 s^-1 [1]. In contrast, 6-bromo-9-tetrahydro-2-thienyl-9H-purine features a C–S–C thioether linkage connecting the purine N9 to the tetrahydrothiophene ring, which is chemically inert toward phosphorolytic attack because the scissile bond is an N-alkyl rather than an N-glycosidic linkage. This structural feature is predicted to confer complete resistance to PNP-mediated metabolism, a property that cannot be achieved with 6-chloro-9-deoxyriboside purine (which retains a partially labile N-glycosidic bond) or 6-bromo-9-methylpurine (which lacks the steric bulk needed for high-affinity binding) [2]. This metabolic stability advantage translates to longer experimental half-lives in cell-based assays where endogenous PNP is active.

Phosphorolysis resistance
Class-level
No N9–C1' glycosidic bond; zero cleavage expected
Inosine kcat/Km ≈ 1.2×10⁵ M⁻¹s⁻¹; riboside t½
Sustained purine scaffold availability in PNP-active media.
Thioether linkage stability requires empirical half-life determination via HPLC.
Cross-coupling reactivity
Class-level
Br-purine: ~3–5× faster Suzuki coupling rate
Cl-purine analog: predicted t½ 4–10 h under identical conditions
Supports synthetic throughput and reduced catalyst expenditure.
Kinetics extrapolated from 6-halopurine riboside models; optimize for scaffold.
Metabolic stability Phosphorolysis resistance Nucleoside analog design

Derivatization Efficiency: Bromine vs. Chlorine Leaving Group

The C6 bromine atom in 6-bromo-9-tetrahydro-2-thienyl-9H-purine serves as a superior leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog. Under Suzuki-Miyaura coupling conditions, 6-bromopurines display approximately 3-5 fold higher reaction rates than 6-chloropurines when reacted with phenylboronic acid in the presence of Pd(PPh3)4 catalyst, as established by systematic kinetic studies on halogenated purine scaffolds [1]. This enhanced reactivity enables more efficient diversification into 6-aryl, 6-alkynyl, and 6-amino derivatives, reducing both catalyst loading and reaction time relative to the 6-chloro counterpart. Additionally, the bromine atom provides a heavy-atom label detectable by mass spectrometry, facilitating metabolic tracing experiments without requiring an external radiolabel [2].

Cross-coupling reactivity
Class-level
Br-purine: ~3–5× faster Suzuki coupling rate
Cl-purine analog: predicted t½ 4–10 h under identical conditions
Supports synthetic throughput and reduced catalyst expenditure.
Kinetics extrapolated from 6-halopurine riboside models; optimize for scaffold.
Click chemistry Cross-coupling Bioconjugation

Optimal Deployment Scenarios in Research


Diversified Purine Library Synthesis via Cross-Coupling

Medicinal chemistry groups constructing compound libraries around the purine scaffold should prioritize 6-bromo-9-tetrahydro-2-thienyl-9H-purine as the halogenated entry point for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions. The enhanced reactivity of the C6 bromine atom relative to the chloro analog reduces reaction times and catalyst loadings, enabling parallel synthesis of 48-96 compound arrays for SAR exploration of the 6-position while keeping the metabolically stable N9 tetrahydrothienyl group constant [1].

PNP Active-Site Probing with Non-Cleavable Ligand

Structural biology groups investigating purine nucleoside phosphorylase from diverse species (human, T. gondii, M. tuberculosis) can employ 6-bromo-9-tetrahydro-2-thienyl-9H-purine as a non-hydrolyzable ligand for co-crystallization studies. Unlike natural nucleoside substrates that undergo phosphorolysis during crystal soaking, this compound's thioether N9 linkage ensures the purine ring remains intact and positioned in the active site, enabling unambiguous electron density mapping of the base-recognition pocket without the artifact of cleaved purine base rebinding [1].

Metabolic Stability Benchmarking in Cell-Based Assays

Cellular pharmacologists studying PNP-dependent metabolism can use 6-bromo-9-tetrahydro-2-thienyl-9H-purine as a negative control substrate to establish baseline purine stability in culture systems. Its complete resistance to phosphorolysis provides an internal reference for distinguishing between PNP-mediated and PNP-independent purine degradation pathways, a critical control that cannot be achieved with 6-bromo-9-methylpurine (which may undergo oxidative N-dealkylation) or 6-bromo-9-riboside purines (which are rapidly cleaved by PNP) [2].

Heavy-Atom Mass Spectrometric Tracing Probe

Metabolomics researchers investigating purine salvage pathways can leverage the characteristic 79Br/81Br isotopic doublet of 6-bromo-9-tetrahydro-2-thienyl-9H-purine as an intrinsic mass tag for tracking compound distribution and metabolic fate in cell lysates and tissue homogenates via LC-MS/MS. This eliminates the need for custom 13C or 15N labeling, streamlining experimental design for uptake, retention, and efflux studies [2].

Application
Selection Property
Validation Focus
Purine library synthesis via cross-coupling
C6 bromine leaving-group reactivity
Coupling efficiency and catalyst economy
PNP co-crystallization studies
Non-hydrolyzable thioether-linked ligand
Active-site occupancy and electron density mapping
Metabolic stability control in cell-based assays
PNP-resistant scaffold for baseline stability
Distinguishing PNP-dependent vs. independent degradation
Mass spectrometric tracing without custom labeling
79Br/81Br isotopic doublet mass tag
Distribution and fate tracking in biological matrices
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